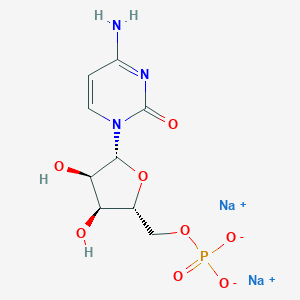
1,1,1-Trichloro-2,2,2-trifluoroéthane
Vue d'ensemble
Description
1,1,1-Trichlorotrifluoroethane is used in the synthesis of isosteres showing potential to be β-turn promoters. Also used in the synthesis of fluoro-containing alkenes.
Applications De Recherche Scientifique
Chimie analytique
Le CFC-113 sert d'étalon de référence analytique pour quantifier les analytes dans les matrices environnementales à l'aide de la chromatographie et d'autres techniques analytiques .
Utilisation de solvants
C'est un solvant polyvalent utilisé dans les laboratoires pour les processus de purification en raison de sa stabilité chimique et de sa non-inflammabilité .
Études d'impact environnemental
La recherche sur le CFC-113 comprend l'étude de son impact environnemental, en particulier son rôle dans l'appauvrissement de la couche d'ozone .
Science des matériaux
En science des matériaux, il est utilisé dans les études de sorption pour comprendre les interactions entre diverses substances et le CFC-113 .
Applications industrielles
Sur le plan industriel, il a été utilisé comme réfrigérant, agent de nettoyage et produit d'extinction d'incendie en raison de ses propriétés physiques .
Mécanisme D'action
Target of Action
1,1,1-Trichloro-2,2,2-trifluoroethane, also known as CFC-113a, is a chlorofluorocarbon (CFC). Its primary target is the ozone layer in the Earth’s stratosphere . The compound has a significant impact on the ozone layer due to its chlorine and fluorine content .
Biochemical Pathways
The degradation of ozone by CFC-113a involves two key reactions :
The process regenerates Cl• to destroy more O3. The Cl• will destroy an average of 100,000 O3 molecules during its atmospheric lifetime of 1–2 years .
Pharmacokinetics
As a volatile compound, CFC-113a has a high vapor pressure . , but it is soluble in alcohol, ether, and chloroform. Its density is 1.579 g/mL , and it has a boiling point of 46 °C .
Result of Action
The result of CFC-113a’s action is the depletion of the ozone layer . This has significant environmental implications, including increased UV radiation reaching the Earth’s surface, which can cause skin cancer and cataracts in humans and harm to aquatic ecosystems.
Action Environment
The action of CFC-113a is influenced by environmental factors such as sunlight and temperature. Ultraviolet radiation in sunlight is necessary for the compound to break up and release chlorine radicals . Furthermore, the compound’s stability and longevity in the atmosphere mean that it can continue to deplete the ozone layer for many years after its release .
Analyse Biochimique
Biochemical Properties
It remains in the atmosphere for about 90 years , which is long enough to cycle out of the troposphere and into the stratosphere .
Cellular Effects
Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, delayed tiredness, nausea, and vomiting .
Molecular Mechanism
In the stratosphere, 1,1,1-Trichloro-2,2,2-trifluoroethane can be broken up by ultraviolet radiation, generating chlorine radicals (Cl•), which initiate degradation of ozone . This process regenerates Cl• to destroy more O3 . The Cl• will destroy an average of 100,000 O3 molecules during its atmospheric lifetime of 1–2 years .
Propriétés
IUPAC Name |
1,1,1-trichloro-2,2,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3F3/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSAWIQFTJIYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027148 | |
| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
| Record name | Ethane, 1,1,1-trichloro-2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2683 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
45.5 °C, BP: 45.8 °C at 101.3 kP | |
| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, chloroform, ethyl ether; insoluble in water | |
| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5790 g/cu cm at 20 °C, Density: 1.579 g/mL at 20 °C (liquid) | |
| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
360.0 [mmHg], 360 mm Hg at 25 °C | |
| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2683 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
354-58-5, 26523-64-8 | |
| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichlorotrifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026523648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1-trichloro-2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorotrifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H0R79HO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
14.37 °C | |
| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions involving 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a) in organic synthesis?
A1: CFC-113a acts as a versatile reagent in organic synthesis, particularly in introducing fluorine-containing groups into molecules.
- Addition to Aldehydes: In the presence of catalysts like stannous halides [, ], lead bromide/aluminum [], or zinc [], CFC-113a readily adds to aldehydes. This reaction yields alcohols bearing a CF3CCl2- moiety. These alcohols can be further oxidized to ketones using Jones reagent [, ].
- Formation of Trifluoropropenes and Trifluoropropanols: Using excess zinc with CFC-113a and aldehydes leads to reductive β-elimination, producing 1-substituted 2-chloro-3,3,3-trifluoropropenes and 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols []. Acetic anhydride promotes exclusive formation of trifluoropropenes, while aluminum chloride favors trifluoropropanols [].
- Synthesis of β-Chloro-β-(trifluoromethyl) α,β-Unsaturated Carbonyl Compounds: Reacting trimethylsilyl enol ethers with CFC-113a in the presence of CuCl followed by dehydrochlorination provides β-chloro-β-(trifluoromethyl) α,β-unsaturated carbonyl compounds [].
Q2: How does 1,1,1-Trichloro-2,2,2-trifluoroethane behave under catalytic reduction conditions?
A2: CFC-113a undergoes catalytic reduction by cobalt(I) salen electrogenerated at a carbon cathode []. This process yields various degradation products, including 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), 2-chloro-1,1,1-trifluoroethane (HCFC-133a), 2-chloro-1,1-difluoroethene (HCFC-1122), and 1,1-difluoroethene (HFC-1132a) []. Interestingly, the salen ligand of the catalyst undergoes modification during this process, with a CF3CCl2- or CF3CHCl- moiety adding to an imino (C=N) bond [].
Q3: Can 1,1,1-Trichloro-2,2,2-trifluoroethane undergo dimerization?
A3: Yes, CFC-113a can dimerize at elevated temperatures (723 K) over supported nickel catalysts []. This reaction leads to the formation of C4-compounds containing the CF3 group []. 1,1-dichloro-1,2,2,2-tetrafluoroethane, another compound with a CF3 group, also undergoes similar dimerization under these conditions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















